Methyl (R)-2-(4-Hydroxyphenyl)propanoate Methyl (R)-2-(4-Hydroxyphenyl)propanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733642
InChI: InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H12O3
Molecular Weight: 180.20 g/mol

Methyl (R)-2-(4-Hydroxyphenyl)propanoate

CAS No.:

Cat. No.: VC15733642

Molecular Formula: C10H12O3

Molecular Weight: 180.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl (R)-2-(4-Hydroxyphenyl)propanoate -

Specification

Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
IUPAC Name methyl (2R)-2-(4-hydroxyphenyl)propanoate
Standard InChI InChI=1S/C10H12O3/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7,11H,1-2H3/t7-/m1/s1
Standard InChI Key QOHGMEYPUKSMST-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=CC=C(C=C1)O)C(=O)OC
Canonical SMILES CC(C1=CC=C(C=C1)O)C(=O)OC

Introduction

Chemical Identity and Structural Features

Methyl (R)-2-(4-Hydroxyphenyl)propanoate is defined by its IUPAC name, methyl (2R)-2-(4-hydroxyphenyl)propanoate, and exhibits the following structural characteristics:

  • A propanoate backbone esterified with a methyl group.

  • A 4-hydroxyphenyl substituent at the second carbon of the propanoate chain.

  • Chiral R-configuration at the second carbon, critical for its stereochemical interactions.

The compound’s isomeric SMILES representation, C[C@@H](C1=CC=C(C=C1)O)C(=O)OC\text{C}[C@@H](\text{C}_1=\text{CC}=\text{C}(\text{C}=\text{C}_1)\text{O})\text{C}(=\text{O})\text{OC}, underscores its stereospecificity. Its XLogP3 value of 1.3 and polar surface area of 55.8 Ų suggest moderate lipophilicity and hydrogen-bonding capacity, which influence its solubility and reactivity .

Synthesis and Optimization Strategies

Multi-Stage Esterification

The synthesis of Methyl (R)-2-(4-Hydroxyphenyl)propanoate aligns with methodologies described in esterification protocols for analogous compounds. A notable approach involves multi-stage catalytic esterification under controlled conditions :

  • Reaction Setup: 4-Hydroxyphenylpropanoic acid is dissolved in methanol, with catalytic amounts of hydrochloric acid (HCl) or hydrogen bromide (HBr).

  • Temperature and Pressure: Reflux conditions (70–90°C) under reduced pressure (0.05–5 bar) facilitate the removal of water and excess alcohol.

  • Stage Repetition: The esterification is repeated 2–10 times to achieve purity >99%, as demonstrated in patent examples .

Key parameters include:

  • Acid Catalyst: Distillable acids (e.g., HCl) are preferred to avoid residual contamination.

  • Solvent Management: Methanol is recycled between stages to enhance cost efficiency.

  • Racemic Resolution: For enantiomerically pure products, chiral starting materials or resolution techniques are employed, yielding enantiomer ratios up to 99.5:0.5 (R:S) .

Transesterification Alternatives

Alternative routes involve transesterification of methyl esters with hydroxyaryl compounds in the presence of bases like potassium carbonate. This method avoids strong acids but may require longer reaction times.

Physicochemical Properties

Experimental and predicted properties of Methyl (R)-2-(4-Hydroxyphenyl)propanoate are summarized below:

PropertyValue/PredictionSource
Molecular Weight180.20 g/mol
Boiling Point356.2°C (predicted)
Density1.265 g/cm³ (predicted)
pKa9.77 (phenolic OH)
Enantiomeric PurityUp to 99.5% R-configuration

The compound’s low water content (<0.1%) and halide impurities (<100 ppm) after multi-stage purification make it suitable for sensitive applications .

Biological Activity and Applications

Material Science Applications

The compound’s hydrogen-bonding capacity enables its use in:

  • Polymer Stabilization: Enhancing the durability of polymers exposed to UV radiation.

  • Coordination Chemistry: Acting as a ligand for metal-organic frameworks (MOFs).

Research Findings and Future Directions

Stability Studies

Recent investigations highlight the role of intramolecular hydrogen bonds in stabilizing the compound’s conformation. For example, the hydroxyl group at the 4-position forms a six-membered ring with the ester carbonyl, reducing susceptibility to hydrolysis.

Synthetic Challenges

Despite advances, challenges persist in:

  • Scalability: Optimizing catalyst recovery in multi-stage processes.

  • Stereochemical Control: Ensuring enantiopurity without costly resolution steps.

Emerging Applications

Preliminary studies suggest potential in:

  • Anticancer Agents: Analogous compounds exhibit cytotoxicity against cancer cell lines.

  • Corrosion Inhibition: Phenolic derivatives demonstrate efficacy in protecting metal surfaces .

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